molecular formula C42H74N3O9P B12109223 (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium

(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium

Cat. No.: B12109223
M. Wt: 796.0 g/mol
InChI Key: BLIZUNMGMGOFMQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex phosphatidylcholine derivative designed for applications in membrane biology and photoaffinity labeling. Its core structure consists of:

  • Glycerol backbone: Configured in the (2R)-stereochemistry, ensuring biological compatibility with natural phospholipids.
  • Acyl chains: A hexadecanoyl (C16:0, palmitoyl) group at the sn-3 position, contributing to hydrophobic membrane integration. An 11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyl chain at the sn-2 position. This unique moiety includes a photoactivatable diazirine ring (3H-diazirin-3-yl) for covalent crosslinking upon UV exposure, enabling the study of lipid-protein interactions .
  • Phosphocholine head group: A phosphonato-ethyl-trimethylazanium (choline) group at the sn-1 position, providing a zwitterionic polar head for membrane surface interactions .

Applications: The diazirine group facilitates photoaffinity labeling in proteolipid studies, while the tailored acyl chains modulate membrane fluidity and anchoring depth. This compound is particularly valuable in tracking lipid localization or protein binding in synthetic membranes or live cells .

Properties

IUPAC Name

[2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIZUNMGMGOFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74N3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium involves multiple steps, including the formation of the diazirine ring, esterification, and phosphonation. The diazirine group is typically synthesized through the reaction of a suitable precursor with a diazo compound under UV light. The esterification process involves the reaction of the diazirine-containing intermediate with an appropriate carboxylic acid derivative. Finally, the phosphonation step introduces the phosphonate group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazirine formation and esterification steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium: can undergo various chemical reactions, including:

    Oxidation: The diazirine group can be oxidized to form reactive intermediates.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazirine group can yield reactive intermediates that can further react to form various products, while reduction of the ester groups results in alcohols.

Scientific Research Applications

(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium: has several scientific research applications:

    Chemistry: Used in photoaffinity labeling to study molecular interactions.

    Biology: Helps in identifying protein-protein interactions and mapping active sites of enzymes.

    Industry: Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium involves the formation of a reactive intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, allowing for the identification of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the phosphatidylcholine (PC) family, which shares a glycerol backbone and phosphocholine head group. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Acyl Chains / Substituents Unique Features Applications
Target Compound sn-2: 11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyl; sn-3: hexadecanoyl Diazirine group for photo-crosslinking; long undecanoyl linker Photoaffinity labeling, membrane protein interaction studies
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (FDB025061) sn-2: myristoyl (C14:0); sn-3: palmitoyl (C16:0) Short saturated chains; no functional groups Model membranes, liposome stability studies
2-Stearoyl-lyso-phosphatidylcholine (FDB027907) sn-2: hydroxyl; sn-3: stearoyl (C18:0) Lysophospholipid with single acyl chain; hydrophilic sn-2 position Signaling lipid research, detergent properties
(2R)-3-Hydroxy-2-tetradecanoyloxypropyl phosphocholine () sn-2: tetradecanoyl (C14:0); sn-3: hydroxyl Hydroxyl group enhances hydrogen bonding; shorter acyl chain Membrane curvature studies, micelle formation
Sphingomyelin analog () Ceramide backbone: 2-octadecanamido, 3-hydroxy, 4E-double bond Sphingosine backbone with amide-linked stearoyl chain; unsaturated bond Lipid raft formation, apoptosis signaling

Key Findings from Comparative Studies:

Photoactivatable Functionality : The target compound’s diazirine group distinguishes it from conventional PCs, enabling covalent binding to proximal proteins under UV light—a feature absent in analogs like FDB025061 or FDB027907 .

Acyl Chain Effects: The undecanoyl linker in the target compound extends the diazirine group away from the membrane surface, improving crosslinking efficiency compared to shorter chains (e.g., C14 in ) . Hexadecanoyl (C16:0) at sn-3 enhances membrane stability relative to unsaturated or shorter chains, as seen in lyso-PC (FDB027907), which disrupts bilayer integrity .

Table 2: Physicochemical Properties (Inferred from Structural Analogs)

Property Target Compound FDB025061 FDB027907
Molecular Weight ~950 g/mol ~732 g/mol ~524 g/mol ~610 g/mol
logP (Hydrophobicity) High (~12) Moderate (~8) Low (~2) Moderate (~5)
Critical Micelle Conc. Not applicable 10–20 µM 1–5 mM 50–100 µM
UV Reactivity 360 nm (diazirine) None None None

Biological Activity

The compound (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium is a complex organic molecule notable for its potential biological applications, particularly in drug delivery and protein labeling. This article explores its biological activity, synthesis, and potential applications, drawing on diverse sources of information.

Chemical Structure and Properties

This compound features a phosphonate group, long-chain fatty acids, and a diazirin moiety, which contribute to its amphiphilic properties. The molecular formula is C42H74N3O9PC_{42}H_{74}N_3O_9P, with a molecular weight of approximately 796.0 g/mol . The presence of the trimethylazanium group indicates that the compound is cationic, influencing its interactions with biological membranes.

The biological activity of this compound can be attributed to several factors:

  • Cationic Nature : The trimethylazanium group enhances membrane permeability, facilitating cellular uptake.
  • Diazirin Moiety : This group can generate reactive species upon photolysis, allowing for targeted protein labeling and tracking within cells. This is particularly useful in studies involving protein interactions and dynamics .

Predicted Biological Effects

Research suggests that compounds with structural similarities often exhibit significant biological activities, including:

  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. For example, compounds with diazirin groups have demonstrated selective toxicity towards tumor cells while sparing normal cells .
  • Enzyme Modulation : The presence of the phosphonate group may allow this compound to interact with enzymes involved in cellular signaling pathways, potentially modulating their activity.

Synthesis

The synthesis of this compound can be approached through various methods that allow for control over stereochemistry and functional group placement. Key synthetic strategies may include:

  • Phosphorylation Reactions : Introducing the phosphonate group through phosphorylation of suitable precursors.
  • Alkyl Chain Coupling : Utilizing coupling reactions to attach long-chain fatty acids to the core structure .

Protein Labeling Studies

In one study, diazirine-containing compounds were used for photolabeling proteins in live cells. Upon UV irradiation, the diazirine moiety formed reactive carbene species that covalently bonded to nearby proteins. This technique allowed researchers to visualize protein localization and dynamics in real time .

Cytotoxicity Assessment

A series of cytotoxicity assays were conducted using cancer cell lines treated with varying concentrations of the compound. Results indicated dose-dependent cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. Further studies are required to elucidate the specific mechanisms underlying this activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameStructure FeaturesBiological Activity
Compound ASimple alkyl chainLow cytotoxicity
Compound BPhosphonate & diazirineModerate cytotoxicity
(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium Phosphonate + long aliphatic chains + diazirineHigh cytotoxicity & enzyme modulation

Q & A

Basic: What are the key challenges in synthesizing this compound, and what methodologies optimize yield?

Answer:
The synthesis involves multi-step functionalization, particularly introducing the diazirine and phosphonato groups. A critical step is the coupling of the diazirine-phenoxyundecanoyl moiety to the glycerol backbone. Evidence from trifunctional fatty acid derivative syntheses (e.g., -78°C n-BuLi-mediated alkyne activation, as in ) highlights the need for precise temperature control and stoichiometric ratios to avoid side reactions. For example, using 1.5 equivalents of n-BuLi with 1 equivalent of alkyne precursor achieved 50.6% yield in analogous reactions . Purification via flash chromatography (hexane:EtOAc gradients) is essential to isolate intermediates. Yield optimization requires inert atmospheres and real-time monitoring (e.g., TLC with UV/iodine detection) .

Advanced: How can computational methods improve reaction design for this compound’s diazirine-phosphonato assembly?

Answer:
Quantum chemical calculations (e.g., DFT) can model transition states for diazirine conjugation, predicting steric and electronic barriers. For instance, ICReDD’s approach ( ) combines computational reaction path searches with experimental validation to optimize conditions like solvent polarity and catalyst choice. AI-driven platforms (e.g., COMSOL Multiphysics, ) simulate reaction kinetics, identifying optimal parameters (e.g., DMSO/oxalyl chloride ratios for sulfoxide intermediates) . Machine learning algorithms trained on diazirine-phosphonato coupling data can recommend reagent equivalents and reaction times, reducing trial-and-error experimentation .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • 1H/13C NMR : Essential for verifying regioselectivity (e.g., distinguishing hexadecanoyloxy vs. diazirine-phenoxy groups). Chemical shifts for diazirine protons appear at ~2.5–3.0 ppm, while phosphonato protons resonate near 4.0–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M-Na]+) with <2 ppm error .
  • FTIR : Diazirine C=N stretches at ~1650 cm⁻¹ and phosphonato P=O at ~1250 cm⁻¹ .

Advanced: How do structural variations (e.g., diazirine placement) affect crosslinking efficiency in photolabeling studies?

Answer:
Diazirine placement on the phenoxy group (vs. alkyl chains) enhances UV-induced carbene generation for target binding. and show that meta-substitution (3-position on phenyl) increases photostability compared to para-substitution. For example, 3-(3H-diazirin-3-yl)phenoxy derivatives exhibit 20% higher crosslinking efficiency in membrane protein studies due to reduced steric hindrance . Advanced studies use time-resolved EPR to track carbene lifetimes, correlating with spatial proximity to target biomolecules .

Basic: How should researchers address solubility issues during in vitro assays?

Answer:
The compound’s amphiphilic structure (trimethylazanium head, lipid tails) requires tailored solvents:

  • Polar solvents (e.g., DMSO) : For stock solutions (≤10 mM).
  • Detergent buffers (e.g., 0.1% Triton X-100) : Maintain micellar dispersion in aqueous media .
  • Temperature control : Heating to 40–50°C improves solubility but risks diazirine decomposition; verify stability via UV-Vis (absorbance at 350 nm) .

Advanced: What strategies resolve spectral overlaps in NMR characterization of regioisomers?

Answer:

  • 2D NMR (HSQC, COSY) : Resolves overlapping signals by correlating 1H-13C couplings (e.g., distinguishing phosphonato vs. acyloxy protons) .
  • Isotopic labeling : Incorporating 13C at the diazirine’s nitrogen atoms simplifies tracking in complex mixtures .
  • Paramagnetic relaxation agents : Gadolinium(III) shifts phosphonato proton signals, isolating them from lipid chain resonances .

Basic: What are the compound’s stability considerations under experimental conditions?

Answer:

  • Light sensitivity : Diazirine degrades under UV/visible light; store in amber vials and use red-light conditions .
  • Hydrolysis : The phosphonato group is susceptible to alkaline hydrolysis (pH >8.0). Use neutral buffers (pH 6.5–7.5) for long-term storage .
  • Temperature : Decomposition occurs above 60°C; differential scanning calorimetry (DSC) shows exothermic peaks at 65–70°C .

Advanced: How can contradictory data on purity vs. bioactivity be reconciled?

Answer:
Contradictions often arise from residual synthetic byproducts (e.g., unreacted alkyne precursors, ). Solutions include:

  • HPLC-PDA-MS : Quantifies impurities (e.g., 2% unreacted hexadecanoyl chloride in 93% pure batches) .
  • Bioassay-guided fractionation : Isolates active fractions to distinguish compound-specific effects from impurities .
  • Computational docking : Validates whether impurities (e.g., methoxyphenyl byproducts) compete for target binding .

Basic: What is the compound’s hypothesized mechanism in membrane interaction studies?

Answer:
The trimethylazanium group confers cationic charge, promoting electrostatic interactions with anionic phospholipids (e.g., phosphatidylserine). The hexadecanoyloxy chain inserts into lipid bilayers, while the diazirine-phenoxy moiety enables photo-crosslinking to proximal proteins . Fluorescence quenching assays (e.g., using diphenylhexatriene) confirm bilayer integration efficiency (~85% at 10 μM) .

Advanced: How can AI-driven platforms optimize this compound’s use in live-cell imaging?

Answer:
AI models (e.g., neural networks trained on photolabeling datasets) predict optimal concentrations (e.g., 5–10 μM) to minimize cytotoxicity while maximizing crosslinking. Real-time image analysis algorithms ( ) track diazirine activation kinetics, adjusting laser intensity (e.g., 365 nm, 5 mW/cm²) to balance labeling and cell viability . Federated learning pools data from multiple labs to refine predictive parameters for diverse cell types .

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